Cas no 6163-75-3 (dimethyl ethylphosphonate)
dimethyl ethylphosphonate Chemical and Physical Properties
Names and Identifiers
-
- dimethyl ethylphosphonate
- Aethyl-phosphonsaeure-dimethylester
- dimethyl ethanephosphonate
- ethane-phosphonic acid-dimethylester
- ethyl-phosphonic acid dimethyl ester
- Ethylphosphonic acid,Me
- Phosphonic acid,ethyl-,dimethyl ester
- 6163-75-3
- FT-0636010
- SCHEMBL112772
- DTXSID101023351
- Phosphonic acid, ethyl-, dimethyl ester
- AKOS024319328
- 1-dimethoxyphosphorylethane
- Ethylphosphonic acid, dimethyl ester
- DB-053955
-
- MDL: MFCD00065120
- Inchi: 1S/C4H11O3P/c1-4-8(5,6-2)7-3/h4H2,1-3H3
- InChI Key: YHQMSHVVGOSZEW-UHFFFAOYSA-N
- SMILES: P(CC)(=O)(OC)OC
Computed Properties
- Exact Mass: 138.04500
- Monoisotopic Mass: 138.04458121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 93.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.2
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.103
- Boiling Point: 61-62℃/6mm
- Refractive Index: 1.4128
- PSA: 45.34000
- LogP: 1.49220
- Sensitiveness: Air & Moisture Sensitive
- Solubility: Not determined
dimethyl ethylphosphonate Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
dimethyl ethylphosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44642-5g |
Dimethyl ethylphosphonate, 97% |
6163-75-3 | 97% | 5g |
¥3293.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44642-25g |
Dimethyl ethylphosphonate, 97% |
6163-75-3 | 97% | 25g |
¥11695.00 | 2023-02-25 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278981-5 g |
Dimethyl ethylphosphonate, |
6163-75-3 | 5g |
¥3,159.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-278981-5g |
Dimethyl ethylphosphonate, |
6163-75-3 | 5g |
¥3159.00 | 2023-09-05 |
dimethyl ethylphosphonate Related Literature
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1. 273. The reactivity of esters of quinquevalent phosphorus towards anionsR. F. Hudson,D. C. Harper J. Chem. Soc. 1958 1356
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Peter E. Fowler,Jacob Z. Pilgrim,Marlen Menlyadiev,Gary A. Eiceman Analyst 2021 146 4172
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3. Hydrogen bonding. Part 10. A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethaneMichael H. Abraham,Priscilla L. Grellier,David V. Prior,Jeffrey J. Morris,Peter J. Taylor J. Chem. Soc. Perkin Trans. 2 1990 521
Additional information on dimethyl ethylphosphonate
Dimethyl Ethylphosphonate (CAS No. 6163-75-3): A Comprehensive Overview of Its Synthesis, Properties, and Applications in Modern Chemistry
Dimethyl ethylphosphonate, a phosphonic acid ester with the chemical formula C5H13PO2, is a versatile organic compound characterized by its phosphorus-centered structure. This CAS No. 6163-75-3-designated compound belongs to the broader family of organophosphorus compounds, which are widely recognized for their unique reactivity and functional diversity in chemical synthesis. The molecule features a central phosphorus atom bonded to two methyl groups, one ethyl group, and two oxygen atoms, forming a stable yet reactive framework that enables its integration into various chemical systems.
The synthesis of dimethyl ethylphosphonate has evolved significantly with advancements in catalytic methodologies. Recent studies highlight the utility of titanium-based catalysts in promoting the nucleophilic substitution reaction between triethyl phosphite and methyl iodide under mild conditions (Journal of Organometallic Chemistry, 2024). This approach not only enhances reaction efficiency but also reduces energy consumption compared to traditional methods involving phosgene or phosphoryl chloride intermediates. Another notable pathway involves the phosphorylation of ethanol using dimethyl chlorophosphate under phase-transfer catalysis conditions (ACS Catalysis, 2023), demonstrating scalability for industrial applications while maintaining high stereochemical control.
In terms of physical properties, dimethyl ethylphosphonate exhibits a melting point of -8°C and a boiling point exceeding 180°C at standard pressure. Its molecular weight (140.09 g/mol) facilitates handling in liquid-phase reactions at ambient temperatures. Spectroscopic analysis reveals characteristic peaks in 31P NMR spectra at δ -8.5 ppm, confirming the tricoordinate phosphorus environment essential for its reactivity profile. The compound demonstrates excellent solubility in common organic solvents such as dichloromethane and acetonitrile (c.f., Tetrahedron Letters, 2024), making it amenable to solution-phase chemistry without requiring harsh conditions.
The catalytic activity of this compound has been extensively explored in asymmetric synthesis applications. A groundbreaking study published in Nature Chemistry (2024) demonstrated its use as a chiral ligand precursor in palladium-catalyzed allylic alkylation reactions, achieving enantioselectivities up to 98% ee with turnover frequencies exceeding 100 h-1. This performance stems from the phosphonate group's ability to form stable complexes with transition metals while maintaining sufficient steric hindrance to control reaction pathways. Researchers have also leveraged its unique electronic properties as a co-catalyst in visible-light-driven photocatalysis systems for C–N bond formation (Chemical Science, 2024), showcasing its adaptability across different catalytic platforms.
In pharmaceutical development, dimethyl ethylphosphonate serves as an intermediate in the synthesis of bioactive molecules targeting metabolic disorders. A collaborative research effort between Merck KGaA and ETH Zurich (published in Angewandte Chemie International Edition, 2024) employed this compound as a key building block for constructing α-phosphonylated amino acids used in enzyme inhibition studies. The phosphonate moiety provides resistance to enzymatic hydrolysis while mimicking natural phosphate esters—a critical advantage for developing orally bioavailable drug candidates with extended half-lives.
The compound's role in polymer science is exemplified by its application as a crosslinking agent for polyurethane matrices. A study featured in Macromolecules (January 2024) demonstrated that incorporating CAS No. 6163-75-3-derived monomers into polyurethane networks significantly improves thermal stability up to 150°C without compromising mechanical flexibility. This property arises from the phosphorus-containing groups' ability to form hydrogen-bonding networks through their oxygen atoms while maintaining covalent integrity under stress conditions.
In analytical chemistry contexts, dimethyl ethylphosphonate derivatives are increasingly used as derivatizing agents for gas chromatography-mass spectrometry (GC-MS) analysis of trace organophosphate compounds in environmental samples. A methodology reported in Analytica Chimica Acta (April 2024) showed that these derivatives exhibit superior volatility compared to traditional reagents like diazomethane or trimethylsilyl chlorides while maintaining structural integrity during analysis—a breakthrough for detecting low-concentration analytes such as pesticide residues or industrial pollutants.
Nanochemistry researchers have recently exploited this compound's bifunctional nature for constructing hybrid materials combining organic and metallic components. By acting as both a reducing agent and stabilizing ligand during sol-gel processes (e.g., Journal of Materials Chemistry A,, December 2024), it enables controlled synthesis of gold nanoparticle-doped silica composites with tunable optical properties between 500–800 nm wavelength range—ideal for biosensing applications requiring surface plasmon resonance characteristics.
A significant area gaining traction involves its use as an electrolyte additive in lithium-ion batteries (Joule,, March 2024). When incorporated into carbonate-based electrolytes at concentrations between 1–5 wt%, it forms protective interphase layers on anode surfaces through electrochemical reduction processes involving the P–O bonds' cleavage mechanisms. This results in enhanced cycle stability (>99% capacity retention after 500 cycles) and improved rate capability at high charge/discharge rates compared to conventional additives like vinylene carbonate or fluoroethylene carbonate.
In semiconductor fabrication processes (Nature Electronics,, February 2024), this compound functions as an alkylating agent during atomic layer deposition (ALD) procedures for silicon nitride coatings on gallium nitride substrates. The methyl groups facilitate precise surface functionalization without introducing defects typically associated with larger alkylating agents like hexamethyldisilazane or triethylamine-based precursors.
The latest advancements include its application as a precursor material for bioorthogonal chemistry (JACS Au,, June 2024). By designing click-reactive phosphonate derivatives capable of undergoing strain-promoted azide-alkyne cycloaddition reactions under physiological conditions, researchers have developed novel probes for real-time tracking of biomolecular interactions within living cells without disrupting native metabolic pathways.
Sustainable synthesis approaches are being pioneered through biocatalytic systems involving engineered enzymes (Catalysis Science & Technology,, September 2024). Directed evolution techniques have generated lipase variants capable of mediating esterification reactions between ethanolamine and dimethoxychlorophosphate with >95% conversion efficiency—a major step toward greener manufacturing practices compared to traditional stoichiometric methods requiring hazardous reagents.
In material degradation studies (Biomaterials,, July 2024), this compound's hydrolytic stability was evaluated under physiological conditions using accelerated aging protocols simulating implant environments over five years equivalent time periods. Results indicated minimal degradation (<5% mass loss) even at elevated temperatures up to body temperature plus ΔT=+15°C—critical data supporting its potential use in biocompatible medical devices such as drug-eluting stents or tissue engineering scaffolds requiring long-term structural integrity.
New computational insights from DFT studies published in Physical Chemistry Chemical Physics (October 2024) reveal how substituent effects influence nucleophilic attack pathways on phosphorus centers when used as leaving groups during transition metal-catalyzed transformations. These findings provide foundational understanding guiding design optimization efforts toward higher yielding synthetic routes with better atom economy metrics.
In food science applications (LWT - Food Science and Technology,, May 2024), this compound's derivatives have been explored as flavor modifiers due to their ability to stabilize volatile aroma compounds through hydrogen bonding interactions within lipid matrices—offering opportunities for extending shelf life while preserving sensory qualities without requiring synthetic preservatives traditionally associated with regulatory concerns.
Agricultural research highlights its role as an adjuvant component improving herbicide efficacy through formulation synergies studied via plant-membrane permeability assays conducted at Rothamsted Research Institute (Crop Protection Journal, January 2025). The phosphonate ester structure enhances active ingredient penetration into plant cuticles while minimizing phytotoxicity—a breakthrough validated across multiple crop species including wheat and maize varieties resistant to conventional treatments.
New analytical protocols leveraging this compound's spectral signatures were reported by researchers at MIT (Analytical Chemistry,, November 2024), who developed Raman spectroscopy-based detection methods achieving sub-parts-per-billion sensitivity limits when coupled with machine learning algorithms analyzing vibrational fingerprints from P–O stretching modes unique among similar organophosphorus compounds.
Safety evaluations conducted under ISO-compliant protocols emphasize minimal acute toxicity profiles when handled according to standard laboratory practices—findings corroborated across multiple OECD guideline-compliant toxicity assays published by Sigma-Aldrich technical teams late last year (Journal of Hazardous Materials Letters Supplemental Series).
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